Diethyl 4-(Allyloxy)pyridine-2,6-dicarboxylate
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Overview
Description
Diethyl 4-(Allyloxy)pyridine-2,6-dicarboxylate is an organic compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with allyloxy and diethyl ester groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or xylene, with an acid catalyst like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for Diethyl 4-(Allyloxy)pyridine-2,6-dicarboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(Allyloxy)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while reduction of the ester groups results in alcohols .
Scientific Research Applications
Diethyl 4-(Allyloxy)pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 4-(Allyloxy)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties . These interactions can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl pyridine-2,6-dicarboxylate: Similar structure but lacks the allyloxy group.
Dimethyl 2,6-pyridinedicarboxylate: Similar structure with methyl ester groups instead of ethyl.
Uniqueness
Diethyl 4-(Allyloxy)pyridine-2,6-dicarboxylate is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
diethyl 4-prop-2-enoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C14H17NO5/c1-4-7-20-10-8-11(13(16)18-5-2)15-12(9-10)14(17)19-6-3/h4,8-9H,1,5-7H2,2-3H3 |
InChI Key |
QJBRGPAGZQMIPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)OCC=C |
Origin of Product |
United States |
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